molecular formula C11H10N2O4 B8371369 N-(6-Nitro-1-oxo-indan-5-yl)-acetamide

N-(6-Nitro-1-oxo-indan-5-yl)-acetamide

Cat. No. B8371369
M. Wt: 234.21 g/mol
InChI Key: FUQGXFRTLBWXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Nitro-1-oxo-indan-5-yl)-acetamide is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

N-(6-nitro-1-oxo-2,3-dihydroinden-5-yl)acetamide

InChI

InChI=1S/C11H10N2O4/c1-6(14)12-9-4-7-2-3-11(15)8(7)5-10(9)13(16)17/h4-5H,2-3H2,1H3,(H,12,14)

InChI Key

FUQGXFRTLBWXAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of CrO3 (26.5 g) in a mixture of 15 ml of H2O and 235 ml of AcOH was prepared by sonicating the suspension for 45 min. The resulting solution was added dropwise to a cooled solution of N-(6-nitro-indan-5-yl)-acetamide (22 g, 0.1 mol) in Ac20 (2.5 L) while maintaining the temperature between 15-20° C. After the addition was completed, the mixture was stirred at 25° C. overnight, poured into 10 L of water, and stirred for 1 h. The solution was then extracted with two 2-L portions of CH2Cl2. The organic layers were combined, and concentrated to 500 ml, washed with two 50-ml portions of 10% NaOH followed by water, and then dried (Na2SO4). The solvent was removed, leaving a yellow powder (16 g, 75%), which was used for next step without further purification.
[Compound]
Name
CrO3
Quantity
26.5 g
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15 mL
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235 mL
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22 g
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Quantity
10 L
Type
reactant
Reaction Step Three
Yield
75%

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